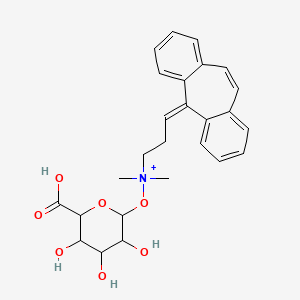

Cyclobenzaprine N-|A-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclobenzaprine N- is a skeletal muscle relaxant primarily used to relieve muscle spasms associated with acute, painful musculoskeletal conditions. Cyclobenzaprine N- is structurally similar to tricyclic antidepressants and works by acting on the central nervous system to produce muscle-relaxing effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Cyclobenzaprine N- involves the formation of radical anions through an electrochemical method, which ignites the reaction . This method is advantageous due to its simplicity, high yield, and high purity. The reaction conditions are less harsh compared to traditional methods, making it suitable for industrial production .

Industrial Production Methods

In industrial settings, Cyclobenzaprine N- is synthesized using easily accessible raw materials. The process involves the formation of 5-(3-dimethylaminopropylidene)dibenzo[a,d]cycloheptene, which is then converted to Cyclobenzaprine N- hydrochloride . This method is efficient, energy-saving, and produces high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

Cyclobenzaprine N- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to undergo N-glucuronidation in the liver, catalyzed by UGT1A4 and UGT2B10 . Additionally, it can form association complexes with reagents like eosin Y in acidic mediums .

Common Reagents and Conditions

Common reagents used in the reactions involving Cyclobenzaprine N- include sulfur-incorporated graphitic carbon nitride (S-GCN) and titanium dioxide (TiO2) nanoparticles . These reagents are employed in electrochemical detection methods, where optimal conditions are achieved at a physiological pH of 7.4 .

Major Products Formed

The major products formed from the reactions of Cyclobenzaprine N- include norcyclobenzaprine and various degradation products such as dibenzosuberenone and amitriptyline .

Aplicaciones Científicas De Investigación

Cyclobenzaprine N- has a wide range of scientific research applications:

Chemistry: It is used in the development of novel electrochemical sensors for detecting muscle relaxants.

Medicine: It is widely used to treat muscle spasms, fibromyalgia, and other musculoskeletal conditions.

Industry: Cyclobenzaprine N- is incorporated into topical formulations for its muscle-relaxing properties.

Mecanismo De Acción

The exact mechanism of action of Cyclobenzaprine N- is not fully understood. it is known to act centrally, primarily at the brainstem, to reduce skeletal muscle spasm . It is a 5-HT2 receptor antagonist and modulates noradrenergic and serotonergic systems . Cyclobenzaprine N- does not act directly on skeletal muscles but rather influences the central nervous system to produce its effects .

Comparación Con Compuestos Similares

Cyclobenzaprine N- is often compared with other muscle relaxants such as tizanidine and baclofen:

Baclofen: Baclofen is used for muscle spasms associated with multiple sclerosis and spinal cord injuries.

Cyclobenzaprine N- is unique in its structural similarity to tricyclic antidepressants and its central mechanism of action, making it effective for short-term treatment of muscle spasms .

Propiedades

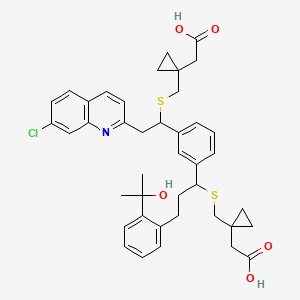

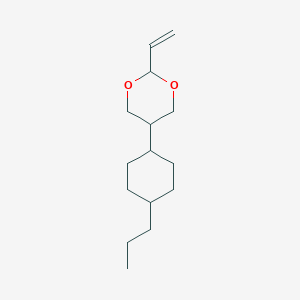

Fórmula molecular |

C26H30NO7+ |

|---|---|

Peso molecular |

468.5 g/mol |

Nombre IUPAC |

(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium |

InChI |

InChI=1S/C26H29NO7/c1-27(2,34-26-23(30)21(28)22(29)24(33-26)25(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-24,26,28-30H,7,15H2,1-2H3/p+1 |

Clave InChI |

OMFPVFJFTFJOSO-UHFFFAOYSA-O |

SMILES canónico |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.1]heptan-3-ol](/img/structure/B12288780.png)

![9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)